2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and an acetic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The propan-2-yl group can be introduced through alkylation reactions, while the acetic acid moiety can be added via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring into a dihydrotriazole derivative.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
4-Phenyl-1,2,3-triazole: A triazole derivative with a phenyl group.
1-(Propan-2-yl)-1H-1,2,3-triazole: A triazole derivative with a propan-2-yl group but without the acetic acid moiety.
Uniqueness: 2-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid is unique due to the presence of both the propan-2-yl group and the acetic acid moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. The acetic acid moiety enhances its solubility and reactivity, while the propan-2-yl group contributes to its stability and biological activity.
Properties
CAS No. |
1519876-08-4 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.